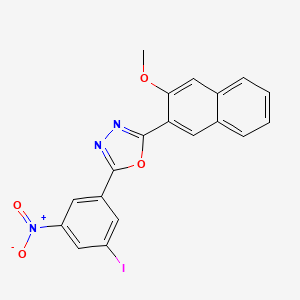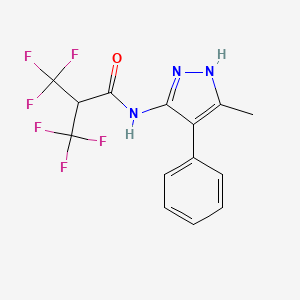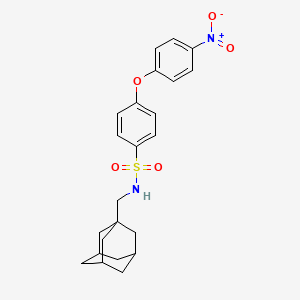![molecular formula C17H16N4O6S2 B4297911 ethyl 3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-3-(3-nitrophenyl)propanoate](/img/structure/B4297911.png)
ethyl 3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-3-(3-nitrophenyl)propanoate
説明
Ethyl 3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-3-(3-nitrophenyl)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as BTA-EG4, and it is a member of the benzothiadiazole family.
作用機序
The mechanism of action of BTA-EG4 is based on its ability to react with ROS and form a highly fluorescent product. This reaction is highly specific and selective, which allows for the accurate detection and quantification of ROS in biological samples. The fluorescence properties of BTA-EG4 are due to the presence of the benzothiadiazole moiety, which is known to exhibit strong fluorescence.
Biochemical and Physiological Effects
BTA-EG4 has been shown to have minimal biochemical and physiological effects on living cells and tissues. This compound is non-toxic and does not interfere with normal cellular functions. This property makes it an ideal tool for studying the role of ROS in various biological processes without causing any unwanted effects.
実験室実験の利点と制限
One of the main advantages of using BTA-EG4 in lab experiments is its high specificity and selectivity for ROS. This property allows for the accurate detection and quantification of ROS in biological samples. Another advantage of BTA-EG4 is its excellent fluorescence properties, which make it a valuable tool for fluorescence imaging.
However, there are also some limitations associated with the use of BTA-EG4 in lab experiments. One of the main limitations is the relatively low quantum yield of this compound, which can limit its sensitivity in some applications. Another limitation is the potential for interference from other fluorescent compounds in biological samples, which can affect the accuracy of the measurements.
将来の方向性
There are several potential future directions for the use of BTA-EG4 in scientific research. One of the most promising applications is in the development of new diagnostic tools for the detection of ROS-related diseases. BTA-EG4 could be used as a fluorescent probe for the detection of ROS in biological samples, which could help in the early diagnosis and treatment of these diseases.
Another potential future direction is the development of new fluorescent probes based on the benzothiadiazole moiety. BTA-EG4 has demonstrated the potential for highly specific and selective detection of ROS, and this property could be exploited in the development of new fluorescent probes for other biological targets.
Conclusion
In conclusion, BTA-EG4 is a valuable tool for studying the role of ROS in various biological processes. Its high specificity and selectivity for ROS make it an ideal fluorescent probe for the detection and quantification of ROS in living cells and tissues. Although there are some limitations associated with its use, the potential applications of BTA-EG4 in scientific research are vast and promising.
科学的研究の応用
BTA-EG4 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of fluorescence imaging. BTA-EG4 has been shown to be an excellent fluorescent probe for the detection of reactive oxygen species (ROS) in living cells and tissues. This property makes it a valuable tool for studying the role of ROS in various physiological and pathological processes.
特性
IUPAC Name |
ethyl 3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-3-(3-nitrophenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O6S2/c1-2-27-16(22)10-14(11-5-3-6-12(9-11)21(23)24)20-29(25,26)15-8-4-7-13-17(15)19-28-18-13/h3-9,14,20H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFXZYLXISIBFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=CC3=NSN=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6,7-dibromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B4297836.png)
![7-chloro-6-(2-chloroethoxy)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B4297838.png)


![2-{[(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]thio}-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline](/img/structure/B4297864.png)
![N-[2-(1-adamantyl)ethyl]-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B4297866.png)
![1-(1-adamantyl)-4-({3-[(4-chlorophenyl)sulfonyl]phenyl}sulfonyl)piperazine](/img/structure/B4297872.png)

![3-({[2-(1-adamantyl)ethyl]amino}sulfonyl)-N-(3-nitrophenyl)benzamide](/img/structure/B4297886.png)
![5-({[2-(1-adamantyl)ethyl]amino}sulfonyl)-2-chloro-N-phenylbenzamide](/img/structure/B4297891.png)
![5-[{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methyl}(4-fluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B4297898.png)
![phenyl {[(5-methylisoxazol-3-yl)amino]carbonyl}sulfamate](/img/structure/B4297901.png)
![7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl nitrate](/img/structure/B4297921.png)